Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a useful research compound. Its molecular formula is C18H30N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of oxazoles and features a unique cyclopenta structure. Its IUPAC name reflects the intricate arrangement of functional groups that contribute to its biological activity. The presence of a methoxycarbonyl group and an amino substituent is particularly noteworthy for its interaction with biological targets.
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds within the oxazole family. For instance, related compounds have shown significant inhibitory effects against various cancer cell lines. The National Cancer Institute's (NCI) drug screening revealed that certain derivatives exhibited GI50 values in the nanomolar range, indicating potent growth inhibition in human cancer cells . The mechanism of action typically involves cell cycle arrest at the G2/M phase and induction of apoptosis via mitochondrial pathways.
Antimicrobial Activity
Research has demonstrated that isoxazoline-containing compounds exhibit antimicrobial properties. Specifically, derivatives similar to methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl have been evaluated against Gram-positive pathogens. One study reported that certain isoxazoline hybrids showed comparable efficacy to clinically used antibiotics like linezolid . This suggests potential applications in treating resistant bacterial infections.
The biological activity of this compound is believed to stem from its ability to interfere with microtubule dynamics. Inhibition of tubulin polymerization has been observed in related oxazole derivatives, leading to disrupted mitosis and subsequent cell death . Additionally, the compound may induce oxidative stress within cells, further promoting apoptosis.
Case Study 1: Antitumor Activity
In a study involving a series of oxazole derivatives synthesized for their antitumor properties, one compound demonstrated an IC50 value lower than 500 nM against lymphoma cell lines. The study indicated that these compounds could effectively inhibit tumor growth in xenograft models without affecting normal cell proliferation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of isoxazoline derivatives. Here, a specific derivative was tested against various strains of Staphylococcus aureus, showing significant antibacterial activity. The results suggested that modifications to the oxazole structure could enhance efficacy against resistant strains .
Data Tables
Compound | Biological Activity | IC50/ GI50 Values | Mechanism of Action |
---|---|---|---|
Methyl (3aR...) | Antitumor | < 500 nM | Tubulin inhibition |
Isoxazoline Derivative | Antimicrobial | Varies by strain | Disruption of cell wall |
Propriétés
IUPAC Name |
methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-11(16(21)23-6)9-12(15(13)25-20-14)19-17(22)24-18(3,4)5/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTUUVAOLOJLFC-KYEXWDHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NO[C@H]2[C@@H]1[C@H](C[C@H]2NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.